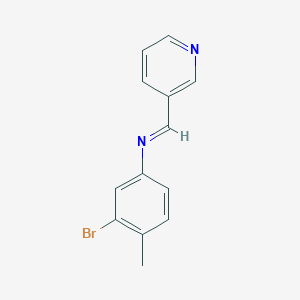
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that features both bromine and pyridine functional groups. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation of 3-bromo-4-methylaniline with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromo-4-methylphenyl)-N-(4-pyridinylmethylene)amine
- N-(3-chloro-4-methylphenyl)-N-(3-pyridinylmethylene)amine
- N-(3-bromo-4-ethylphenyl)-N-(3-pyridinylmethylene)amine
Uniqueness
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is unique due to its specific substitution pattern and the presence of both bromine and pyridine groups. This combination can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H11BrN2 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H11BrN2/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11/h2-9H,1H3 |
Clé InChI |
JDHXNLMIRPSVLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















